molecular formula C8H9NO3S B182974 2-(Benzenesulfonyl)acetamide CAS No. 35008-50-5

2-(Benzenesulfonyl)acetamide

Cat. No.: B182974
CAS No.: 35008-50-5
M. Wt: 199.23 g/mol
InChI Key: LKYNWTGTRVZBPA-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)acetamide is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
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Future Directions

The future research directions for 2-(Benzenesulfonyl)acetamide could involve exploring its potential applications in various fields. For instance, its ability to inhibit carbonic anhydrase IX could be further investigated for potential use in cancer treatment . Additionally, its reactivity with other compounds could be studied to develop new synthesis methods .

Mechanism of Action

Target of Action

The primary targets of 2-(Benzenesulfonyl)acetamide are carbonic anhydrase IX (CA IX) and dihydrofolate reductase (DHFR) . CA IX is overexpressed in many solid tumors, making it a useful target for discovering novel antiproliferative agents . DHFR is a key enzyme involved in the synthesis of nucleotides and thus DNA, and its inhibition can lead to antimicrobial and antitumor activities .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It selectively inhibits CA IX, which can lead to the suppression of tumor growth . It also inhibits DHFR, disrupting the synthesis of nucleotides and thereby inhibiting DNA replication .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, shifting it from aerobic to anaerobic glycolysis . This can lead to uncontrolled cell proliferation and tumor hypoxia . The inhibition of DHFR disrupts the folic acid pathway, which is essential for the synthesis of nucleotides and DNA .

Pharmacokinetics

The compound’s molecular structure and its solubility in dmso suggest that it may have good bioavailability .

Result of Action

The inhibition of CA IX and DHFR by this compound can lead to the suppression of tumor growth and the inhibition of microbial growth . This is due to the disruption of essential biochemical pathways in these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can also influence the compound’s action.

Biochemical Analysis

Biochemical Properties

2-(Benzenesulfonyl)acetamide has been found to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors . This interaction suggests that this compound may play a role in biochemical reactions related to tumor metabolism .

Cellular Effects

The cellular effects of this compound are primarily related to its interaction with carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors, and its inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with carbonic anhydrase IX. By inhibiting this enzyme, this compound can affect the metabolism of tumor cells, leading to changes in gene expression and cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway related to carbonic anhydrase IX. This enzyme plays a key role in the metabolism of tumor cells, and its inhibition can lead to significant changes in metabolic flux and metabolite levels .

Properties

IUPAC Name

2-(benzenesulfonyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYNWTGTRVZBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365241
Record name 2-(benzenesulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35008-50-5
Record name 2-(benzenesulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of α-bromoacetamide IV in anhydrous DMF, is added PhSO2Na at 0° C. The reaction mixture is stirred for 1 hour at room temperature and is then poured into water. The organic layer is washed with brine, dried over Na2SO4, and evaporated. The residue is purified by silica gel column chromatography to give α-phenylsulfonylacetamide III.
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